molecular formula C12H13N5O3 B5773892 N'-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

N'-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide

Cat. No. B5773892
M. Wt: 275.26 g/mol
InChI Key: GMQACBZLLJOGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, also known as ethyl-3-hydroxy-4-((4-ethoxyphenyl) iminomethyl)-1H-1,2,4-triazole-5(4H)-carboxylate, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including:
1. Inhibition of DNA synthesis: The compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell death.
2. Inhibition of protein synthesis: The compound has been shown to inhibit protein synthesis in bacterial cells, leading to cell death.
3. Modulation of immune response: The compound has been shown to modulate the immune response, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: The compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane and inhibiting their DNA and protein synthesis.
2. Anticancer activity: The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting their DNA and protein synthesis.
3. Anti-inflammatory activity: The compound has been shown to reduce inflammation by modulating the immune response.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several advantages and limitations for lab experiments, including:
Advantages:
1. The compound has exhibited significant antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
2. The compound is relatively easy to synthesize and purify, making it readily available for research purposes.
3. The compound has shown low toxicity in animal studies, indicating its potential safety for human use.
Limitations:
1. The exact mechanism of action of the compound is not fully understood, making it difficult to optimize its biological effects.
2. The compound has shown limited solubility in water, which may limit its effectiveness in certain applications.
3. The compound has not been extensively studied in human clinical trials, making its potential efficacy and safety in humans unknown.

Future Directions

There are several future directions for the study of N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further investigation of the mechanism of action of the compound to better understand its biological effects.
3. Development of novel drug formulations and delivery systems to improve the solubility and bioavailability of the compound.
4. Conducting human clinical trials to evaluate the safety and efficacy of the compound for various therapeutic applications.
5. Studying the potential synergistic effects of the compound with other drugs or compounds to enhance its biological effects.
In conclusion, N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound that has shown promising antimicrobial, anticancer, and anti-inflammatory activities. While the exact mechanism of action of the compound is not fully understood, it has potential for use in various scientific research applications. Further research is needed to optimize the synthesis method, understand the mechanism of action, and evaluate the safety and efficacy of the compound for various therapeutic applications.

Synthesis Methods

The synthesis of N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide involves the reaction of 4-ethoxybenzaldehyde, hydrazine hydrate, ethyl acetoacetate, and sodium acetate in ethanol. The reaction is carried out under reflux for several hours to obtain the desired product. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-(4-ethoxy-3-hydroxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has been studied for its potential use in various scientific research applications, including:
1. Antimicrobial activity: The compound has exhibited significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer activity: The compound has shown promising anticancer activity against various cancer cell lines.
3. Anti-inflammatory activity: The compound has exhibited significant anti-inflammatory activity in various animal models.

properties

IUPAC Name

N-[(4-ethoxy-3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-10-4-3-8(5-9(10)18)6-14-17-12(19)11-13-7-15-16-11/h3-7,18H,2H2,1H3,(H,17,19)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQACBZLLJOGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.